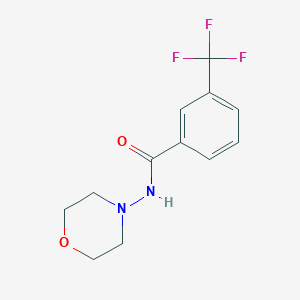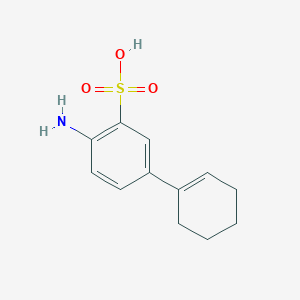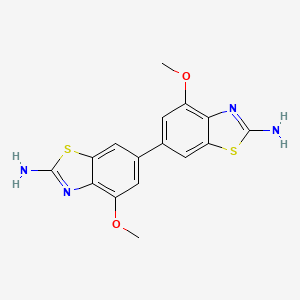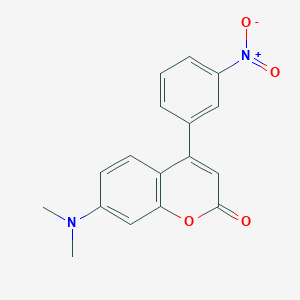![molecular formula C12H9ClN4O2 B8044089 4-Chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline](/img/structure/B8044089.png)
4-Chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with chlorine, methyl, and nitro substituents
准备方法
The synthesis of 4-Chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step often involves the reaction of a 2-chloroquinoline derivative with phenylhydrazine in the presence of a solvent such as 1-pentanol. This reaction forms the pyrazole ring fused to the quinoline structure.
Methylation: The methyl groups are introduced via alkylation reactions, typically using methyl iodide in the presence of a base like sodium carbonate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
4-Chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the nitro group to an amino group, yielding 4-chloro-1,3-dimethyl-7-aminopyrazolo[3,4-b]quinoline.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols replace the chlorine atom, forming various derivatives.
Common reagents include nitric acid for nitration, methyl iodide for methylation, and palladium catalysts for reduction. Major products depend on the specific reaction conditions and reagents used.
科学研究应用
4-Chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline has diverse applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: It serves as a probe in biological assays to study enzyme inhibition and receptor binding.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Development: Researchers explore its derivatives for potential therapeutic applications, including antimicrobial and anti-inflammatory activities.
作用机制
The mechanism by which 4-Chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline exerts its effects involves several molecular targets and pathways:
DNA Interaction: The compound intercalates into DNA, disrupting the replication process and leading to cell cycle arrest.
Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication.
Signal Transduction Pathways: It may affect various cellular signaling pathways, leading to apoptosis in cancer cells.
相似化合物的比较
When compared to other pyrazoloquinoline derivatives, 4-Chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline stands out due to its specific substituents, which confer unique chemical and biological properties. Similar compounds include:
4-Chloro-1,3-dimethylpyrazolo[3,4-b]quinoline: Lacks the nitro group, resulting in different reactivity and biological activity.
1,3-Dimethyl-7-nitropyrazolo[3,4-b]quinoline:
4-Chloro-7-nitropyrazolo[3,4-b]quinoline: Lacks the methyl groups, which influences its solubility and interaction with biological targets.
These comparisons highlight the importance of specific substituents in determining the compound’s properties and applications.
属性
IUPAC Name |
4-chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2/c1-6-10-11(13)8-4-3-7(17(18)19)5-9(8)14-12(10)16(2)15-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXZGXNIDWAVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=C12)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
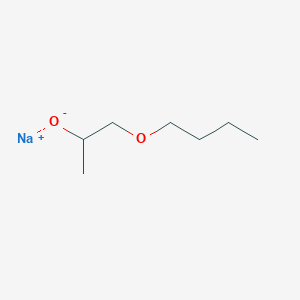
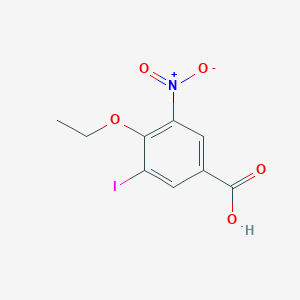
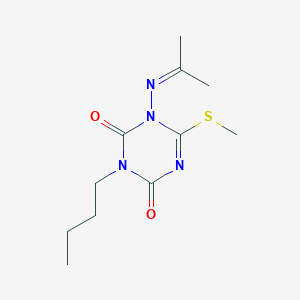
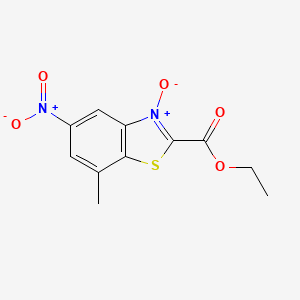
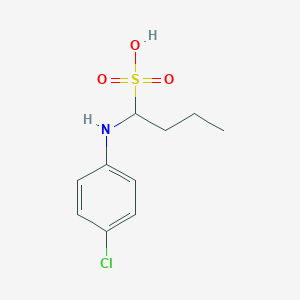
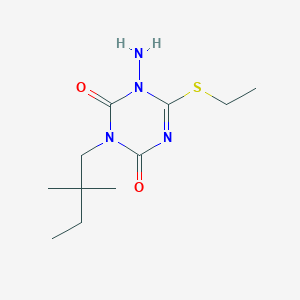
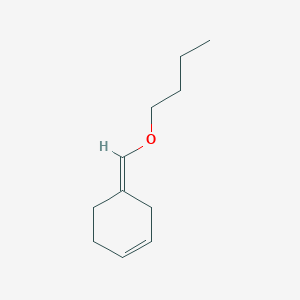
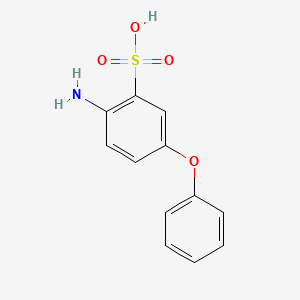
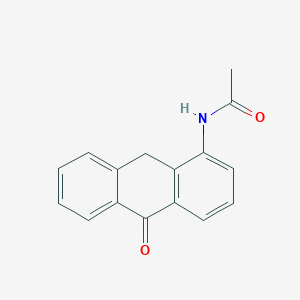
![methyl N-methyl-N-[N'-(methylsulfamoyl)-N-(4-sulfamoylphenyl)carbamimidoyl]carbamate](/img/structure/B8044087.png)
